molecular formula C15H28N2O2 B2498368 1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1357352-01-2

1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Cat. No.: B2498368
CAS No.: 1357352-01-2
M. Wt: 268.401
InChI Key: AQDVZSQSNSXJET-UHFFFAOYSA-N
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Description

1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclic structure with a fused piperidine ring and a tetrahydrofuran-like moiety. The tert-butyl ester group enhances steric protection and solubility, while the aminomethyl substituent provides a reactive site for further functionalization. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing protease inhibitors and receptor modulators . Its commercial availability and role in stereoselective syntheses (e.g., alkaloid derivatives) underscore its importance in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDVZSQSNSXJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2CN)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution can result in various substituted analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of spiro[4.5]decane compounds exhibit significant antimicrobial properties. For instance, Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones showed promising antibacterial and antifungal activities . The ability of these compounds to inhibit microbial growth makes them candidates for developing new antibiotics.

1.2 Opioid Receptor Affinity

Research indicates that spiro[4.5]decane derivatives can modulate mu-opioid receptor activity, which is crucial for pain management therapies. For example, certain derivatives demonstrated analgesic potency exceeding that of morphine in animal models, highlighting their potential for developing new analgesics with fewer side effects .

Case Study: Synthesis and Testing of Opioid Derivatives

A study synthesized various derivatives of 3,8-diazabicyclo[3.2.1]octanes and evaluated their binding affinity to opioid receptors. The results showed that modifications to the spiro structure significantly influenced receptor affinity, suggesting a pathway for designing more effective pain relief medications .

Material Science Applications

2.1 Polymer Synthesis

The unique structure of 1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester allows it to be used as a building block in polymer chemistry. Its reactivity can facilitate the formation of novel polymers with specific properties suitable for applications in coatings, adhesives, and drug delivery systems.

Synthetic Intermediate

3.1 Versatile Building Block

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules in pharmaceutical research. Its ability to undergo various chemical transformations makes it valuable for synthesizing other biologically active compounds.

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Opioid Receptor ModulationHigher analgesic potency than morphine
Material SciencePolymer SynthesisDevelopment of new materials with tailored properties
Synthetic ChemistryBuilding Block for Complex MoleculesFacilitates synthesis of diverse pharmaceutical compounds

Mechanism of Action

The mechanism of action of 1-aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences among related spirocyclic tert-butyl esters:

Compound Name Key Substituents/Features Molecular Weight Key Applications/Synthesis Notes References
1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester Aminomethyl group, 8-aza-spiro[4.5]decane core Not explicitly stated Building block for drug discovery; primary amine reactivity
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate Benzyl, hydroxy groups Not provided Intermediate in stereoselective alkaloid synthesis
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 2-Oxo group 255.31 Precursor for ketone-based modifications
3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester 3-Oxo, 1-oxa ring 255.31 High thermal stability; used in polymer platforms
(7R,9S)-7-Methyl-9-nonyl-1,4-dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester Dioxa ring, alkyl chain, stereochemistry 383.57 Stereoselective synthesis of myrtine alkaloids
1,4-Dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester Dioxa ring (no aminomethyl) 243.3 Base structure for spirocyclic scaffold derivatization

Biological Activity

1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (CAS: 1357352-82-9) is a synthetic compound characterized by its unique spirocyclic structure, which includes an azabicyclic moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of both an amino group and a carboxylic acid derivative enhances its lipophilicity and stability, making it a candidate for various medicinal applications.

  • Molecular Formula : C14H26N2O2
  • Molar Mass : 254.37 g/mol
  • Density : 1.07 g/cm³ (predicted)
  • Boiling Point : 353.6 °C (predicted)
  • pKa : Approximately 10 ± 0.20 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a ligand for GABA receptors, which are critical in the modulation of neurotransmission and have implications in the treatment of various neurological disorders.

Pharmacological Studies

  • GABA Receptor Modulation :
    • Compounds structurally similar to this compound have shown high affinity for GABA_A receptors, suggesting potential anxiolytic and sedative effects. For instance, studies have demonstrated that related compounds can induce relaxation of airway smooth muscle, indicating bronchodilator potential in respiratory conditions .
  • Anticancer Activity :
    • The spirocyclic structure has been linked to enhanced cytotoxicity against certain cancer cell lines. For example, derivatives of spiro compounds have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties by inhibiting pathways associated with neurodegenerative diseases, potentially through the modulation of cholinergic and glutamatergic systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

FeatureDescription
Amino Group Enhances binding affinity to receptors and may influence solubility
Carboxylic Acid Derivative Contributes to lipophilicity and stability; may also play a role in receptor interactions
Spirocyclic Structure Provides three-dimensionality that is crucial for effective receptor binding

Case Study 1: GABA_A Receptor Binding

A study conducted on various spirocyclic compounds indicated that those with similar structures to 1-aminomethyl-8-aza-spiro[4.5]decane exhibited significant binding affinity to GABA_A receptors, leading to observable physiological effects such as muscle relaxation in animal models .

Case Study 2: Antitumor Activity

In vitro testing of spirocyclic derivatives showed promising results against FaDu hypopharyngeal carcinoma cells, where the tested compounds induced apoptosis more effectively than traditional treatments, suggesting a potential pathway for developing new anticancer therapies .

Q & A

(Basic) What are the common synthetic routes for preparing this spirocyclic compound, and what key reaction conditions are involved?

The synthesis involves multi-step protocols, typically starting with Boc (tert-butoxycarbonyl) protection of a spirocyclic precursor. For example:

  • Step 1 : Reacting the precursor with Boc anhydride (Boc₂O) in dry dichloromethane (DCM) using triethylamine (Et₃N) and catalytic DMAP. This achieves Boc protection with >90% yield under ambient conditions .
  • Step 2 : Reduction of the ketone intermediate using lithium triethylborohydride (Super-Hydride®) in THF at -78°C, followed by quenching with hydrogen peroxide to yield hydroxyl derivatives .
  • Step 3 : Cyanation via trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O at -78°C to introduce nitrile groups, critical for further functionalization .
    Key considerations: Strict temperature control, anhydrous solvents, and iterative purity checks (e.g., HPLC) are essential.

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Elemental analysis validates empirical formulas.
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for esters) .
  • UV-Vis spectroscopy detects conjugation in derivatives with aromatic systems .
  • NMR (¹H/¹³C) resolves spirocyclic connectivity and stereochemistry, though specific data may require empirical acquisition.
    Advanced tip: Coupling NMR with mass spectrometry (HRMS) enhances structural confidence .

(Basic) What are the recommended storage conditions to ensure the compound's stability?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂). The compound is stable under these conditions but may degrade upon prolonged exposure to moisture or light .

(Advanced) What challenges arise in optimizing multi-step syntheses of this spirocyclic compound?

  • Stereochemical control : Spiro center formation requires precise ring-closing conditions (e.g., solvent polarity, temperature gradients) .
  • Side reactions : Competing pathways (e.g., over-reduction or epimerization) necessitate kinetic control. For example, maintaining -78°C during reductions minimizes byproducts .
  • Purity optimization : Column chromatography or recrystallization (using ethyl acetate/hexane) isolates intermediates with >98% purity .

(Advanced) How can researchers resolve structural ambiguities in spirocyclic compounds like this one?

  • X-ray crystallography : Definitive for assigning spirocyclic geometry and bond angles.
  • 2D NMR : NOESY/ROESY correlations map spatial proximity of protons across the spiro junction.
  • DFT calculations : Predict stable conformers and compare with experimental data (e.g., IR frequencies) .

(Advanced) How should conflicting toxicity data be addressed in safety assessments?

  • Empirical testing : Conduct Ames tests (mutagenicity) and in vitro cytotoxicity assays (e.g., HepG2 cell viability).
  • Precautionary measures : Assume potential toxicity due to limited data; use PPE (gloves, goggles) and handle in fume hoods .

(Basic) What potential applications does this compound have in medicinal chemistry?

Spirocyclic scaffolds mimic bioactive conformations in drug targets. Analogous compounds (e.g., GABA analogues) show activity as enzyme inhibitors or receptor modulators, suggesting utility in CNS disorders .

(Advanced) What strategies are employed in SAR studies for derivatives of this compound?

  • Substituent variation : Replace the tert-butyl group with acyl or aryl moieties to modulate lipophilicity.
  • Bioisosteric replacement : Substitute the aza group with oxygen or sulfur to probe electronic effects.
  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for targets like proteases .

(Basic) What safety precautions are necessary when handling this compound in the laboratory?

  • PPE : Lab coat, nitrile gloves, and chemical goggles.
  • Ventilation : Use fume hoods to avoid aerosol exposure.
  • Emergency response : Rinse skin/eyes with water for 15 minutes; consult SDS despite incomplete hazard data .

(Advanced) What reaction mechanisms are proposed for the formation of this spirocyclic compound?

  • Boc protection : Proceeds via nucleophilic acyl substitution, where the amine attacks Boc₂O activated by DMAP .
  • Cyclization : Intramolecular nucleophilic attack forms the spiro center, driven by ring strain relief in intermediates like cyclopentanone derivatives .

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